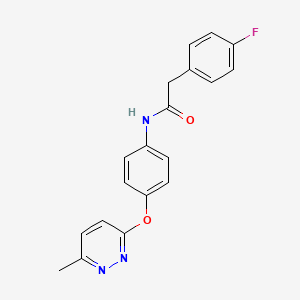
2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-fluoroaniline, which undergoes acylation to form 4-fluoroacetanilide. This intermediate is then reacted with 4-(6-methylpyridazin-3-yloxy)benzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and alkoxides.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(4-fluorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
2-(4-chlorophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide: This compound has a chlorine atom instead of a fluorine atom, which can lead to different reactivity and biological activity.
2-(4-bromophenyl)-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)acetamide: The presence of a bromine atom can affect the compound’s interactions with molecular targets and its overall stability.
These comparisons highlight the importance of the specific substituents in determining the properties and applications of the compound.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13-2-11-19(23-22-13)25-17-9-7-16(8-10-17)21-18(24)12-14-3-5-15(20)6-4-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYKASCTABHKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


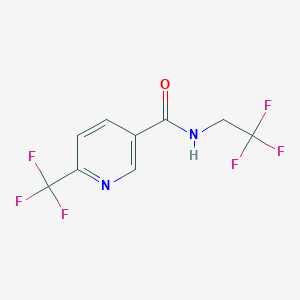
![4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2693859.png)
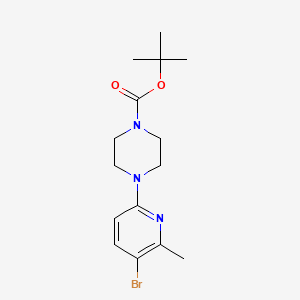

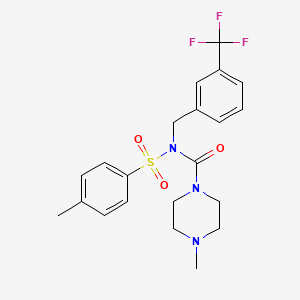
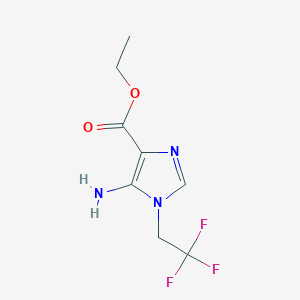
![2-[(4-Fluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2693867.png)
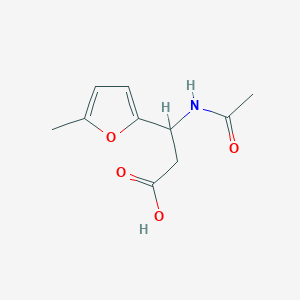
![4-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2693869.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2693872.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2693873.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2693874.png)
